

Structural comparison of D-Mannono-1,4-lactone and its stereoisomers.

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Compound of Interest

Compound Name: *D-Mannonic acid-1,4-lactone*

Cat. No.: *B119236*

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A comprehensive structural and functional comparison of D-Mannono-1,4-lactone and its key stereoisomers is crucial for researchers in carbohydrate chemistry, enzymology, and drug development. This guide provides an objective analysis of their structural differences, physicochemical properties, and known biological activities, supported by available data.

Structural and Physicochemical Comparison

D-Mannono-1,4-lactone and its stereoisomers, including D-Gulono-1,4-lactone, D-Galactono-1,4-lactone, and L-Gulono-1,4-lactone, are all aldohexose-derived gamma-lactones. They share the same molecular formula ($C_6H_{10}O_6$) and molecular weight (178.14 g/mol), but differ in the stereochemical arrangement of their hydroxyl groups.^{[1][2]} These structural nuances lead to distinct physicochemical properties and biological specificities.

Property	D-Mannono-1,4-lactone	D-Gulono-1,4-lactone	D-Galactono-1,4-lactone	L-Gulono-1,4-lactone
Molecular Formula	C ₆ H ₁₀ O ₆	C ₆ H ₁₀ O ₆	C ₆ H ₁₀ O ₆	C ₆ H ₁₀ O ₆ [3]
Molecular Weight	178.14 g/mol [2]	178.14 g/mol	178.14 g/mol	178.14 g/mol [3]
Melting Point (°C)	153	Not Reported	133-137	182-190[3]
Appearance	White crystalline powder	-	White crystalline powder	White to off-white crystalline powder[3]
Optical Rotation [α] _D	+50° to +54° (c=3 in H ₂ O)	-	-	+51° to +58° (c=4 in H ₂ O)[3]
CAS Number	26301-79-1[2]	6322-07-2	2782-07-2	1128-23-0[3]

Biological Activity and Significance

The stereochemistry of these lactones dictates their interaction with enzymes and their roles in metabolic pathways.

- D-Mannono-1,4-lactone: This lactone is known to be an inhibitor of α-mannosidase and has been studied for its role in carbohydrate metabolism.[4]
- D-Gulono-1,4-lactone: Less is documented about the specific biological activity of this stereoisomer compared to its L-counterpart.
- D-Galactono-1,4-lactone: It is recognized as an inhibitor of β-galactofuranosidase, an enzyme found in some pathogenic microorganisms.[5][6] This inhibitory action makes it a subject of interest in the development of novel antimicrobial agents.[5]
- L-Gulono-1,4-lactone: This is arguably the most well-known stereoisomer in this group, as it is the direct precursor to L-ascorbic acid (Vitamin C) in most animals.[7][8] The enzyme L-gulonolactone oxidase catalyzes its oxidation to ascorbic acid.[7][9] Humans and some other primates lack a functional version of this enzyme.[7]

Experimental Protocols

To quantitatively compare the biological activity of these stereoisomers, a standardized enzyme inhibition assay is required. Below is a detailed protocol for a β -mannosidase inhibition assay, which can be adapted to assess the inhibitory potential of these lactones against other relevant glycosidases.

β -Mannosidase Inhibition Assay

Objective: To determine the inhibitory effect of D-Mannono-1,4-lactone and its stereoisomers on β -mannosidase activity.

Materials:

- β -Mannosidase enzyme solution
- Substrate: 4-nitrophenyl β -D-mannopyranoside
- Inhibitors: D-Mannono-1,4-lactone, D-Gulono-1,4-lactone, D-Galactono-1,4-lactone, L-Gulono-1,4-lactone
- Buffer: 0.1 M acetate buffer (pH 5.0)
- Stop solution: Saturated borax solution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 410 nm

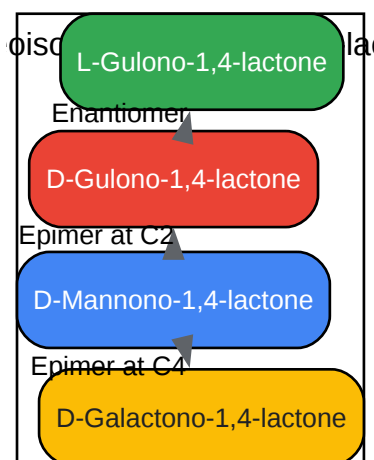
Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of the inhibitors in the acetate buffer.
 - Prepare a series of dilutions of each inhibitor to determine the IC_{50} value.

- Prepare a stock solution of the substrate, 4-nitrophenyl β -D-mannopyranoside, in the acetate buffer.
- Prepare the β -mannosidase solution in the acetate buffer to a final concentration that gives a linear reaction rate over the desired time course.
- Assay Protocol:
 - To each well of a 96-well microplate, add 50 μ L of the acetate buffer.
 - Add 25 μ L of the inhibitor solution at various concentrations to the respective wells. For the control wells (no inhibitor), add 25 μ L of the acetate buffer.
 - Add 25 μ L of the β -mannosidase enzyme solution to all wells.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding 50 μ L of the substrate solution to all wells.
 - Incubate the plate at 37°C for a defined period (e.g., 5, 10, and 15 minutes) during which the reaction is linear.[\[10\]](#)
 - Stop the reaction by adding 125 μ L of the saturated borax solution to each well.[\[10\]](#)
- Data Analysis:
 - Measure the absorbance of each well at 410 nm using a microplate reader. The absorbance is proportional to the amount of 4-nitrophenol released.[\[10\]](#)
 - Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = $[1 - (\text{Absorbance with inhibitor} / \text{Absorbance without inhibitor})] \times 100$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Structural Relationships and Biosynthetic Pathway

The following diagrams illustrate the stereochemical relationships between these lactones and a simplified representation of a key biosynthetic pathway involving one of these isomers.



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Caption: Stereochemical relationships between D-Mannono-1,4-lactone and its isomers.



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Caption: Simplified biosynthetic pathway of L-Ascorbic Acid in animals.

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